N-(2,4-DIMETHOXYBENZYL)-N-(1-NAPHTHYLMETHYL)AMINE
Description
N-(2,4-Dimethoxybenzyl)-N-(1-naphthylmethyl)amine is a secondary amine featuring two distinct aromatic substituents: a 2,4-dimethoxybenzyl group and a 1-naphthylmethyl group.
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-N-(naphthalen-1-ylmethyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-22-18-11-10-17(20(12-18)23-2)14-21-13-16-8-5-7-15-6-3-4-9-19(15)16/h3-12,21H,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMILSIYIDXJEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNCC2=CC=CC3=CC=CC=C32)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DIMETHOXYBENZYL)-N-(1-NAPHTHYLMETHYL)AMINE typically involves the reaction of 2,4-dimethoxybenzyl chloride with 1-naphthylmethylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often refluxed in an appropriate solvent like dichloromethane or toluene to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-DIMETHOXYBENZYL)-N-(1-NAPHTHYLMETHYL)AMINE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The benzyl and naphthyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzyl or naphthyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,4-DIMETHOXYBENZYL)-N-(1-NAPHTHYLMETHYL)AMINE would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and naphthyl groups could play a role in binding affinity and specificity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares N-(2,4-dimethoxybenzyl)-N-(1-naphthylmethyl)amine with key analogs:
Key Observations:
- Steric and Electronic Effects : The naphthylmethyl group in the target compound increases steric hindrance compared to methyl or pyridinylethyl substituents, likely reducing solubility in polar solvents but improving membrane permeability .
- Synthetic Complexity : Bulkier substituents (e.g., naphthylmethyl) may require multi-step protection/deprotection strategies, as seen in silyl-protected analogs , whereas methyl-substituted derivatives are synthesized more straightforwardly .
Reactivity and Functionalization
- N-Methyl Analogs : N-(2,4-Dimethoxybenzyl)-N-methylamine serves as a precursor in pharmaceutical synthesis due to its amine reactivity (e.g., alkylation, acylation) . The naphthylmethyl variant may exhibit similar reactivity but with slower kinetics due to steric effects.
Biological Activity
N-(2,4-Dimethoxybenzyl)-N-(1-naphthylmethyl)amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of this compound typically involves several steps:
- Protection of Functional Groups : Initial steps often include the protection of amine groups to prevent unwanted reactions.
- Formation of the Benzylamine Core : The compound is synthesized through the reaction of 2,4-dimethoxybenzaldehyde with naphthylmethylamine.
- Deprotection and Purification : The final product is purified using techniques such as recrystallization or chromatography.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit histone deacetylases (HDACs), which play a critical role in cancer cell proliferation and survival. For instance, compounds structurally related to this compound exhibited selective inhibition against HDAC1 and HDAC2 with IC50 values in the low micromolar range, suggesting its utility in cancer therapy .
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) was found to be significantly lower than that of standard antibiotics, indicating a promising profile for further development .
Case Study 1: Anticancer Efficacy
A study evaluating the efficacy of this compound in cancer cell lines showed that it induced G2/M phase cell cycle arrest and apoptosis in HepG2 cells. The results indicated that the compound could serve as a lead for developing new HDAC inhibitors targeting solid tumors .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial activity of this compound against resistant strains of bacteria. The findings revealed that it had a higher inhibition potential than conventional antibiotics like gentamicin, making it a candidate for treating infections caused by multidrug-resistant organisms .
Research Findings Summary
| Property | Observation |
|---|---|
| HDAC Inhibition | IC50 values: HDAC1 (95.2 nM), HDAC2 (260.7 nM) |
| Anticancer Activity | Induces apoptosis and G2/M arrest in HepG2 cells |
| Antimicrobial Activity | Effective against various resistant bacterial strains |
Q & A
Basic: What are the recommended synthetic routes for N-(2,4-dimethoxybenzyl)-N-(1-naphthylmethyl)amine, and how can purity be optimized?
The synthesis of this compound likely involves reductive amination between 2,4-dimethoxybenzylamine and 1-naphthaldehyde, followed by purification via column chromatography. Key steps include:
- Nucleophilic substitution : React 2,4-dimethoxybenzyl chloride with 1-naphthylmethylamine in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) at 60–80°C for 12–24 hours .
- Reductive amination : Use sodium cyanoborohydride (NaBH₃CN) in methanol under inert atmosphere to stabilize the Schiff base intermediate .
- Purification : Employ gradient elution (hexane:ethyl acetate) with silica gel chromatography to isolate the product (>95% purity). Monitor by TLC and confirm via LC-MS .
Basic: Which analytical techniques are critical for characterizing structural integrity and purity?
A combination of spectroscopic and chromatographic methods is essential:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.7–3.9 ppm, naphthyl aromatic protons at δ 7.2–8.5 ppm) .
- High-resolution mass spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺ ~377.2 g/mol).
- HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>98%) and detect byproducts .
- Elemental analysis : Verify C, H, N content within ±0.3% of theoretical values .
Basic: What are the key physicochemical properties influencing experimental design?
Critical properties include:
- Solubility : Sparingly soluble in water; highly soluble in DCM, DMF, and THF. Pre-dissolve in DMSO for biological assays .
- Stability : Degrades under prolonged UV exposure; store at –20°C in amber vials.
- LogP : Estimated ~3.5 (via computational tools), indicating moderate lipophilicity for membrane permeability studies .
Basic: What safety protocols are recommended for handling this compound?
- Toxicity : Aromatic amines may exhibit mutagenicity. Use fume hoods, nitrile gloves, and lab coats.
- Waste disposal : Neutralize with 10% acetic acid before incineration .
- First aid : For skin contact, rinse with PBS (pH 7.4) and seek medical evaluation .
Advanced: How can reaction yields be optimized for large-scale synthesis?
- Solvent optimization : Replace DMF with toluene to reduce side reactions (e.g., N-demethylation) .
- Catalyst screening : Test Pd/C or Raney nickel for hydrogenation efficiency.
- Temperature control : Use microwave-assisted synthesis at 100°C to reduce reaction time by 40% .
Advanced: How can researchers evaluate its potential pharmacological activity?
- In vitro assays :
- Enzyme inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .
- Receptor binding : Radioligand displacement assays (e.g., serotonin or dopamine receptors) .
- In silico docking : Use AutoDock Vina to predict binding affinity to targets like 5-HT₂A (prioritize compounds with ΔG < –8 kcal/mol) .
Advanced: How to resolve contradictions in spectral data or biological activity?
- Case example : Discrepant ¹H NMR signals may arise from rotamers. Heat the sample to 60°C in DMSO-d₆ to coalesce peaks .
- Biological variability : Replicate assays in triplicate using orthogonal methods (e.g., SPR vs. fluorescence polarization) .
Advanced: What strategies enable the design of coordination complexes with this amine?
- Metal selection : React with Pt(II) or Pd(II) salts (e.g., K₂PtCl₄) in ethanol at 60°C to form square-planar complexes .
- Ligand modification : Introduce thiol or carboxylate groups to enhance metal chelation .
- Characterization : Use FT-IR to confirm M–N bond formation (ν ~450 cm⁻¹) and cyclic voltammetry for redox properties .
Advanced: How can computational modeling predict its metabolic pathways?
- Software : Employ Schrödinger’s ADMET Predictor or GLORYx for phase I/II metabolism predictions.
- Key metabolites : Demethylation at the 2,4-dimethoxybenzyl group (major) and naphthyl hydroxylation (minor) .
- Validation : Compare with in vitro microsomal assays (human liver microsomes + NADPH) .
Advanced: How does stability vary under different pH and temperature conditions?
- pH stability : Conduct accelerated degradation studies (pH 1–13, 37°C). The compound is stable at pH 4–8 but hydrolyzes rapidly under strong acidic/basic conditions .
- Thermal stability : Use TGA/DSC to identify decomposition onset (~200°C). Store lyophilized samples at –80°C for long-term stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
